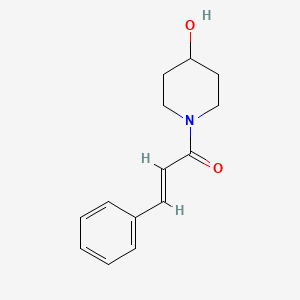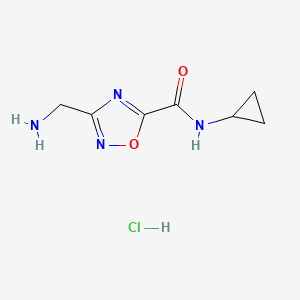
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide hydrochloride
Overview
Description
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. .Molecular Structure Analysis
This involves determining the molecular structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used. The molecular structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also an important aspect of this analysis .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Oxadiazoles in Drug Development
The core structure of 3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide hydrochloride belongs to the oxadiazole class, known for its significant pharmacological properties. Research highlights oxadiazoles, especially the 1,3,4-oxadiazole variants, as crucial scaffolds in drug development due to their versatile pharmacological activities. These compounds have been extensively investigated for their potential as analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, anti-parasitic, and various other therapeutic agents. The oxadiazole core is identified as a bioisostere for carboxylic acids, carboxamides, and esters, making it a key structural element in the synthesis of new medicinal candidates aimed at treating a broad spectrum of diseases. This demonstrates the oxadiazole core's efficacy and lower toxicity as medicinal agents, indicating a promising direction in the search for new therapeutic strategies (Rana, Salahuddin, & Sahu, 2020).
Synthetic and Pharmacological Significance
Further insights into oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, reveal their importance due to favorable physical, chemical, and pharmacokinetic properties. These structures significantly enhance pharmacological activity through hydrogen bond interactions with biomacromolecules. Oxadiazole derivatives exhibit a wide range of activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. The review of recent compounds containing oxadiazole rings published over the last three years underscores their critical role in organic synthesis, medicinal chemistry, and pharmacology, offering valuable insights for future drug development endeavors (Wang, Sun, Jia, Bian, & Yu, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2.ClH/c8-3-5-10-7(13-11-5)6(12)9-4-1-2-4;/h4H,1-3,8H2,(H,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOUTVIFIRDPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



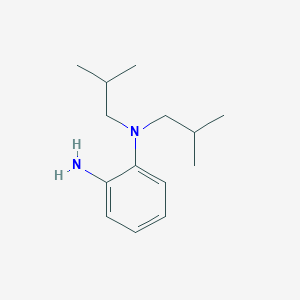
![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)
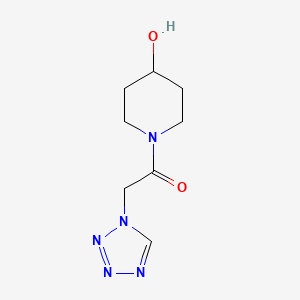

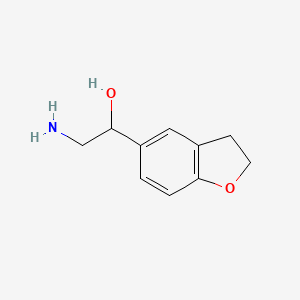
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
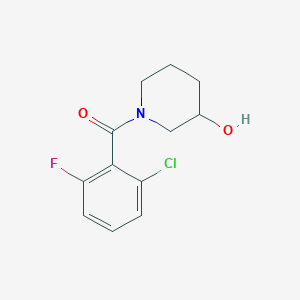

![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)
